molecular formula C28H28NO4S+ B1254379 Keoxifene

Keoxifene

Cat. No. B1254379
M. Wt: 474.6 g/mol
InChI Key: GZUITABIAKMVPG-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Raloxifene(1+) is an ammonium ion resulting from the protonation of the piperidine nitrogen of raloxifene. The major species at pH 7.3. It is a conjugate acid of a raloxifene.
A second generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women. It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue.

Scientific Research Applications

Pharmacogenetics Impact on Tamoxifen Efficacy

Tamoxifen, closely related to Keoxifene in its mechanism of action, has shown variability in patient response rates due to genetic polymorphisms affecting its metabolism. The bioactivation of Tamoxifen, which is crucial for its efficacy, is significantly influenced by polymorphisms in cytochrome P450 enzymes, particularly CYP2D6. Studies have revealed that these genetic variations can lead to differences in the pharmacokinetics and pharmacodynamics of Tamoxifen, impacting patient outcomes and necessitating a more personalized approach to treatment (De Vries Schultink et al., 2015).

Tamoxifen's Role in Breast Cancer Treatment

Tamoxifen has been pivotal in the treatment of estrogen receptor-positive breast cancer. Its anti-proliferative effects are primarily mediated through the inhibition of estrogen activities by binding to estrogen receptors. The clinical application of Tamoxifen has not only improved disease-free and overall survival rates in postmenopausal women but has also shown potential in reducing the incidence of contralateral primary breast cancer, suggesting its role in breast cancer prevention (Jaiyesimi et al., 1995).

Understanding Tamoxifen's Pharmacokinetics and Metabolites

The extensive metabolism of Tamoxifen into several phase I metabolites, including endoxifen, its most potent active form, has been a critical area of research. The biotransformation process, primarily facilitated by CYP2D6, highlights the complexity of Tamoxifen's pharmacokinetics. This understanding is essential for optimizing Tamoxifen therapy, considering the impact of genetic variants on its metabolism and the consequent therapeutic outcomes (Teunissen et al., 2010).

Insights into Tamoxifen Derivatives and Future Therapeutics

The exploration of Tamoxifen derivatives has opened new avenues for developing drugs with reduced side effects and enhanced therapeutic efficacy. The ongoing synthesis and study of these derivatives are pivotal in understanding Tamoxifen's mechanism of action more deeply and could lead to the discovery of novel agents for a broader range of therapeutic targets, including those beyond breast cancer treatment (Shagufta & Ahmad, 2018).

properties

Product Name

Keoxifene

Molecular Formula

C28H28NO4S+

Molecular Weight

474.6 g/mol

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/p+1

InChI Key

GZUITABIAKMVPG-UHFFFAOYSA-O

SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Canonical SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

synonyms

Evista
Keoxifene
Keoxifene Hydrochloride
LY 139481
LY 156758
LY-139481
LY-156758
LY139481
LY156758
Raloxifene
Raloxifene HCl
Raloxifene Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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